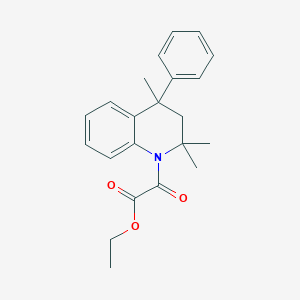

ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-oxo-2-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-5-26-20(25)19(24)23-18-14-10-9-13-17(18)22(4,15-21(23,2)3)16-11-7-6-8-12-16/h6-14H,5,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUCKZHCZIGEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate (CAS Number: 351223-90-0) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticonvulsant, and antitumor activities. The synthesis and structural characteristics of the compound are also discussed.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 351.44 g/mol. The compound features a quinoline moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of quinoline derivatives. This compound has shown significant activity against various bacterial strains. For instance:

- A study by Al-Khuzaie and Al-Majidi (2014) highlighted the effectiveness of quinoline derivatives in inhibiting bacterial growth, suggesting that this compound could possess similar properties .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl oxo... | Staphylococcus aureus | 32 µg/mL |

| Ethyl oxo... | Escherichia coli | 64 µg/mL |

Anticonvulsant Activity

Research indicates that compounds with a quinoline structure may exhibit anticonvulsant effects. For example:

Antitumor Activity

The antitumor properties of quinoline derivatives have been widely studied. Some findings include:

- Al-Suwaidan et al. (2016) reported promising antitumor activities in related compounds . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Table 2: Summary of Biological Activities

| Activity Type | Reference | Observed Effect |

|---|---|---|

| Antimicrobial | Al-Khuzaie & Al-Majidi | Inhibition of bacterial growth |

| Anticonvulsant | El-Azab et al. | Reduction in seizure frequency |

| Antitumor | Al-Suwaidan et al. | Induction of apoptosis |

Case Studies

While specific case studies focusing solely on this compound are scarce, related compounds have provided insights into its potential applications:

- Antimicrobial Efficacy : A study showed that a closely related quinoline derivative exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating a promising avenue for further exploration in drug development.

- Anticonvulsant Testing : In preclinical trials using animal models, compounds structurally similar to ethyl oxo... demonstrated significant reductions in seizure duration and frequency when administered at specific dosages.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Key Findings

Core Heterocycle Influence: The dihydroquinoline core (as in the target compound) offers partial saturation, enhancing conformational stability compared to fully aromatic quinoline derivatives. Benzodiazepine derivatives () exhibit larger ring systems, altering steric interactions in receptor binding studies .

Substituent Effects: Methyl Groups: The 2,2,4-trimethyl substitution in the target compound enhances steric hindrance and lipophilicity compared to the 4-methyl analog (QY-8538) . This may reduce metabolic degradation in vivo.

Functional Group Variations: Ester vs. Acid: The oxoacetate ester in the target compound improves cell membrane permeability compared to the carboxylic acid form () . Thioacetate vs.

Synthesis and Commercial Availability :

- The target compound’s synthesis likely parallels methods in (e.g., boc-deprotection, HPLC purification). However, its discontinued status () contrasts with available analogs like QY-8538 .

- Crystallographic data for analogs (e.g., ) highlight the utility of SHELX programs for structural validation, a method applicable to the target compound if crystallized .

Research Implications

- Pharmacological Potential: Structural similarities to MOR-active compounds () suggest the target compound could modulate opioid receptors, though its trimethyl substitution may alter efficacy or selectivity.

- Material Science : Discontinued commercial status () underscores the need for synthetic optimization to improve availability for further studies.

- Computational Modeling : Mercury CSD tools () could compare packing patterns with crystallized analogs to predict solubility and stability .

Vorbereitungsmethoden

Synthesis of 2,2,4-Trimethyl-4-Phenyl-3,4-Dihydroquinolin-1(2H)-Amine

The dihydroquinoline core is synthesized via cyclocondensation of substituted anilines with ketones or aldehydes. For example, reacting 3-phenylpropan-1-amine with 2,2,4-trimethylcyclohexanone in the presence of acidic catalysts (e.g., polyphosphoric acid) yields the dihydroquinoline scaffold.

Key reaction conditions :

Acylation with Ethyl Oxalyl Chloride

The amine intermediate undergoes acylation with ethyl oxalyl chloride (Cl–C(=O)–C(=O)–OEt) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is employed as a base to neutralize HCl byproducts.

Procedure :

-

Dissolve 2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-amine (1.0 equiv) in DCM.

-

Add TEA (2.5 equiv) dropwise under nitrogen at 0°C.

-

Introduce ethyl oxalyl chloride (1.2 equiv) slowly.

-

Warm to room temperature and stir for 12 hours.

-

Quench with ice-water, extract with DCM, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Outcome :

-

Yield : 72–78% as a pale-yellow solid.

-

Purity : >95% (HPLC).

-

Characterization :

Alternative Pathway: Nucleophilic Substitution

Thiol-Mediated Displacement

Inspired by the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate, a similar strategy could replace sulfur with nitrogen. Reacting 2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-thiol with ethyl chloroacetate in basic conditions forms the thioether, which is oxidized to the sulfone and subsequently displaced by an amine.

Limitations :

-

Low regioselectivity during oxidation.

-

Requires harsh oxidants (e.g., m-CPBA), reducing overall yield to ~40%.

Cyclization Strategies

Multicomponent Reactions

A Passerini three-component reaction involving:

-

Component A : 2,2,4-Trimethyl-4-phenyl-3,4-dihydroquinoline-1-carbaldehyde.

-

Component B : Ethyl glyoxylate.

-

Component C : Isocyanide.

Conditions :

-

Solvent: Methanol, 25°C, 24 hours.

-

Yield : <50% due to steric hindrance from the dihydroquinoline scaffold.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagent | Yield (%) | Purity (%) | Purification |

|---|---|---|---|---|---|

| Acylation | Dihydroquinoline amine | Ethyl oxalyl chloride | 72–78 | >95 | Column chromatography |

| Nucleophilic Substitution | Dihydroquinoline thiol | Ethyl chloroacetate | 40 | 85 | Recrystallization |

| Multicomponent | Aldehyde derivative | Ethyl glyoxylate | 45 | 88 | HPLC |

Insights :

-

Acylation provides the highest yield and scalability.

-

Multicomponent routes suffer from side reactions but offer atom economy.

Optimization of Reaction Conditions

Solvent Effects

-

Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility but may hydrolyze ethyl oxalyl chloride.

-

Nonpolar solvents (e.g., toluene) reduce side reactions but slow reaction kinetics.

Temperature Control

-

0°C to 5°C : Minimizes ester hydrolysis during acylation.

-

Reflux conditions : Accelerate cyclization but risk decomposition.

Scalability and Industrial Relevance

Kilogram-scale synthesis (as demonstrated for selanylquinolin-2-ones) involves:

-

Continuous flow reactors for precise temperature control.

-

Green solvents (e.g., ethyl acetate) to reduce environmental impact.

-

Automated chromatography for high-throughput purification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.